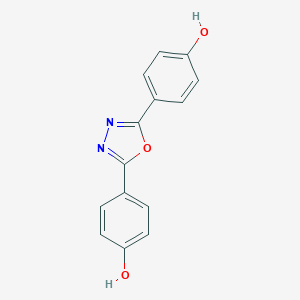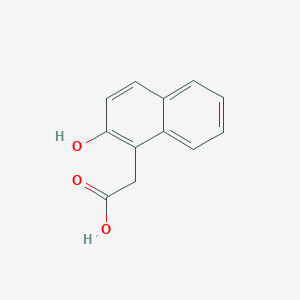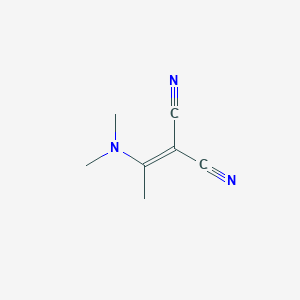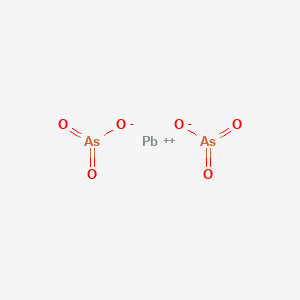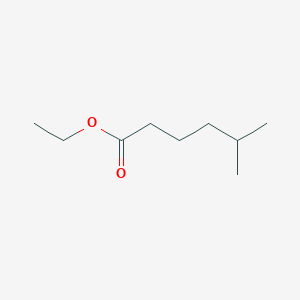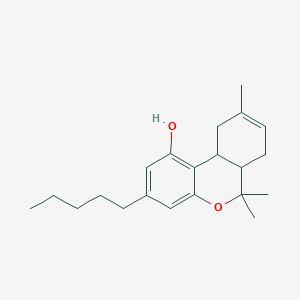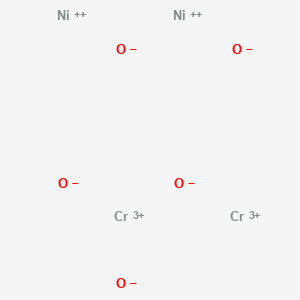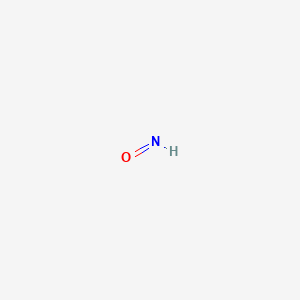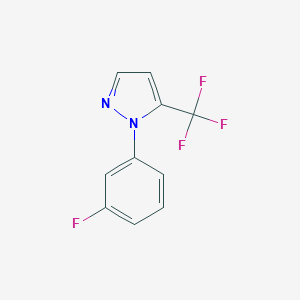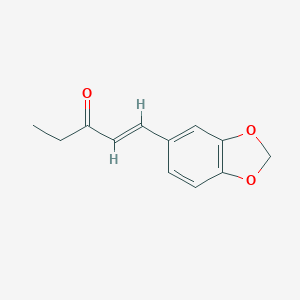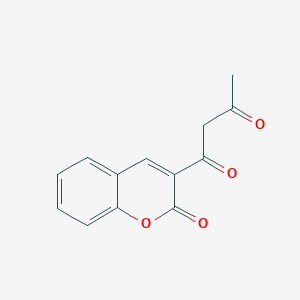
Coumarin, 3-acetoacetyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coumarin, 3-acetoacetyl- is a chemical compound that belongs to the coumarin family. It is a yellowish crystalline powder that has a sweet, vanilla-like odor. Coumarin, 3-acetoacetyl- has been widely used in various fields, including medicine, agriculture, and food industry.
Mecanismo De Acción
The exact mechanism of action of coumarin, 3-acetoacetyl- is not fully understood. However, it has been proposed that coumarin, 3-acetoacetyl- exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Coumarin, 3-acetoacetyl- has also been shown to inhibit the activity of various enzymes, including COX-2, LOX, and MMPs.
Efectos Bioquímicos Y Fisiológicos
Coumarin, 3-acetoacetyl- has been found to exert various biochemical and physiological effects. It has been shown to possess anti-inflammatory and antioxidant activities, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases. Coumarin, 3-acetoacetyl- has also been found to exhibit antimicrobial activity, which may be useful in the development of new antimicrobial agents. In addition, coumarin, 3-acetoacetyl- has been shown to inhibit tumor cell growth and induce apoptosis, suggesting its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Coumarin, 3-acetoacetyl- has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, coumarin, 3-acetoacetyl- has some limitations for lab experiments. It has low solubility in water, which may limit its use in aqueous systems. In addition, coumarin, 3-acetoacetyl- has been found to exhibit some toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on coumarin, 3-acetoacetyl-. One direction is to explore its potential as a therapeutic agent for various diseases. Another direction is to investigate its mechanism of action in more detail. Additionally, the development of new synthesis methods for coumarin, 3-acetoacetyl- may be useful for its wider application in scientific research. Finally, the development of new derivatives of coumarin, 3-acetoacetyl- may lead to the discovery of new compounds with improved biological activities.
Métodos De Síntesis
Coumarin, 3-acetoacetyl- can be synthesized by a variety of methods, including the Knoevenagel condensation reaction, the Perkin reaction, and the Pechmann reaction. The Knoevenagel condensation reaction involves the reaction of 3-acetoacetyl-2H-chromen-2-one with malonic acid in the presence of a base catalyst. The Perkin reaction involves the reaction of salicylaldehyde with acetic anhydride in the presence of a base catalyst. The Pechmann reaction involves the reaction of phenol with ethyl acetoacetate in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
Coumarin, 3-acetoacetyl- has been widely used in scientific research. It has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Coumarin, 3-acetoacetyl- has also been found to exhibit antitumor and antiviral activities. In addition, coumarin, 3-acetoacetyl- has been used as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
13252-79-4 |
|---|---|
Nombre del producto |
Coumarin, 3-acetoacetyl- |
Fórmula molecular |
C13H10O4 |
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
1-(2-oxochromen-3-yl)butane-1,3-dione |
InChI |
InChI=1S/C13H10O4/c1-8(14)6-11(15)10-7-9-4-2-3-5-12(9)17-13(10)16/h2-5,7H,6H2,1H3 |
Clave InChI |
AZAIGYUDADTJHD-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)C1=CC2=CC=CC=C2OC1=O |
SMILES canónico |
CC(=O)CC(=O)C1=CC2=CC=CC=C2OC1=O |
Sinónimos |
3-Acetoacetylcoumarin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



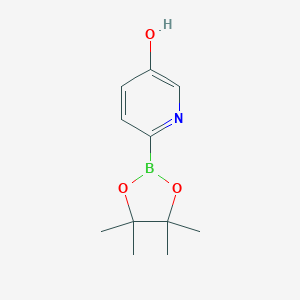
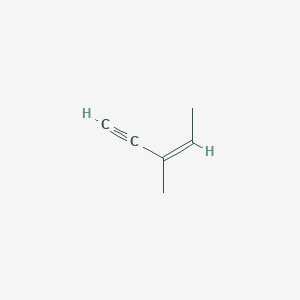
![Bicyclo[5.3.1]undecan-11-one](/img/structure/B88909.png)
